molecular formula C11H12N2O3 B13849911 1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13849911
M. Wt: 220.22 g/mol
InChI Key: KHVPONOXWDLPAD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its fused pyridine-pyrrole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-16-5-4-13-9-2-3-12-7-8(9)6-10(13)11(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15)

InChI Key

KHVPONOXWDLPAD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C1C(=O)O)C=NC=C2

Origin of Product

United States

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